TG100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis
TG100572 Hydrochloride: A Multi-Targeted Kinase Inhibitor for Angiogenesis
An In-depth Technical Guide on the Mechanism of Action, Preclinical Profile, and Clinical Development
Abstract
TG100572 hydrochloride is a potent, multi-targeted small molecule kinase inhibitor demonstrating significant anti-angiogenic and anti-permeability properties. As the active metabolite of the prodrug TG100801, it has been investigated primarily for the topical treatment of neovascular age-related macular degeneration (nAMD). TG100572 exerts its effects by inhibiting a specific set of receptor tyrosine kinases (RTKs) and Src family kinases, which are critical components of signaling pathways that drive pathological blood vessel growth and leakage. This technical guide provides a comprehensive overview of the mechanism of action of TG100572, with a focus on its interaction with the PI3K/Akt signaling cascade. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a review of its preclinical and clinical development.
Introduction
Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of several diseases, including cancer and neovascular age-related macular degeneration (nAMD). In nAMD, the growth of abnormal and leaky blood vessels in the choroid leads to fluid and blood leakage into the macula, causing progressive and severe vision loss. Key signaling pathways, particularly those mediated by vascular endothelial growth factor (VEGF) and Src family kinases, are central to this process.
TG100572 hydrochloride is a multi-targeted kinase inhibitor designed to simultaneously block these critical pathways. Its prodrug, TG100801, was developed to facilitate topical delivery to the posterior segment of the eye, where it is rapidly converted to the active TG100572 molecule by endogenous esterases. This approach aims to provide a non-invasive alternative to the current standard-of-care, which involves repeated intravitreal injections of anti-VEGF agents.
Mechanism of Action
TG100572 functions as an ATP-competitive inhibitor of multiple protein kinases, thereby blocking the phosphorylation of their downstream substrates and disrupting the signaling cascades that promote angiogenesis and vascular permeability.
Kinase Inhibition Profile
TG100572 exhibits potent inhibitory activity against a select panel of receptor tyrosine kinases and Src family kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.
| Kinase Target | IC50 (nM) |
| Receptor Tyrosine Kinases | |
| Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) | 2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 7 |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 2 |
| Fibroblast Growth Factor Receptor 2 (FGFR2) | 16 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 13 |
| Src Family Kinases | |
| Fgr | 5 |
| Fyn | 0.5 |
| Hck | 6 |
| Lck | 0.1 |
| Lyn | 0.4 |
| Src | 1 |
| Yes | 0.2 |
Table 1: In vitro kinase inhibitory activity of TG100572 hydrochloride.
Downstream Signaling Pathways
The primary mechanism of action of TG100572 is the disruption of the VEGF and Src signaling pathways, both of which converge on the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis. This pathway is a central regulator of cell survival, proliferation, and migration.
VEGF Receptor Signaling:
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, leading to the activation of multiple downstream signaling pathways, including the PI3K/Akt pathway. Activated Akt, in turn, promotes endothelial cell survival and proliferation, key events in angiogenesis. By inhibiting VEGFR1 and VEGFR2, TG100572 directly blocks the initiation of this signaling cascade.
Src Family Kinase Signaling:
Src family kinases are non-receptor tyrosine kinases that play a crucial role in mediating signals from various cell surface receptors, including VEGFRs. Src activation is an important step in VEGF-induced angiogenesis and vascular permeability. Src can directly phosphorylate and activate downstream effectors, and it also plays a role in the activation of the PI3K/Akt pathway. The potent inhibition of multiple Src family members by TG100572 provides a complementary mechanism to block pro-angiogenic signaling.
The following diagram illustrates the key signaling pathways targeted by TG100572:
Caption: Signaling pathways targeted by TG100572 hydrochloride.
Preclinical Pharmacology
In Vitro Cellular Activity
TG100572 has demonstrated potent anti-proliferative and pro-apoptotic effects in endothelial cells.
| Assay | Cell Type | Metric | Value |
| Vascular Endothelial Cell Proliferation | hRMVEC | IC50 | 610 ± 72 nM |
| Apoptosis Induction | Proliferating Endothelial Cells | - | Induces apoptosis |
| VEGF-induced ERK Phosphorylation | - | - | Blocks phosphorylation |
Table 2: In vitro cellular activity of TG100572.
Preclinical Ocular Pharmacokinetics
The prodrug TG100801 was developed to enhance the delivery of TG100572 to the posterior segment of the eye following topical administration. Preclinical studies in multiple species have demonstrated that TG100801 is effectively converted to TG100572 in ocular tissues, achieving therapeutic concentrations in the choroid and retina with minimal systemic exposure.[1]
| Species | Tissue | T1/2 | Systemic Exposure |
| Rabbit, Dog, Mini-pig | Choroid/Retina | > 7 h | Below limit of quantitation (1-3 ng/mL) |
Table 3: Summary of preclinical ocular pharmacokinetics of TG100572 (from TG100801 administration).[1]
The workflow for a typical preclinical ocular pharmacokinetic study is outlined below:
Caption: Workflow for preclinical ocular pharmacokinetic studies.
Clinical Development
The clinical development of TG100572 has been conducted through its prodrug, TG100801, administered as a topical eye drop.
Phase 1 Clinical Trial
A Phase 1, randomized, double-masked, placebo-controlled, dose-escalation study (NCT00414999) was conducted in healthy volunteers to assess the safety and tolerability of TG100801.[2] The study found that TG100801 was well-tolerated with no evidence of systemic toxicity.[2] Plasma levels of both TG100801 and its active metabolite, TG100572, were below the limits of detection.[2] The most common adverse event was mild and transient ocular irritation.[2]
Phase 2a Clinical Trial
A Phase 2a, open-label, randomized pilot study (NCT00509548) was initiated to evaluate the safety and preliminary efficacy of TG100801 in patients with choroidal neovascularization due to AMD. The primary outcome measure was the change in retinal thickness as measured by optical coherence tomography (OCT) at 4 weeks.[2] This trial was terminated, and while specific quantitative results have not been formally published, the stated goal was to assess the reduction in retinal edema.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 of TG100572 against a specific kinase.
Materials:
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Recombinant human kinase
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Kinase-specific peptide substrate
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TG100572 hydrochloride
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ATP (Adenosine triphosphate)
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Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well white assay plates
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Plate reader capable of luminescence detection
Procedure:
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Prepare a serial dilution of TG100572 in DMSO, then further dilute in kinase reaction buffer.
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In a 384-well plate, add the diluted TG100572 or vehicle (DMSO).
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Add the kinase and substrate mixture to each well.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Calculate the percentage of kinase inhibition for each concentration of TG100572 relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Proliferation Assay
This protocol outlines a method to assess the effect of TG100572 on VEGF-induced endothelial cell proliferation.
Materials:
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Human umbilical vein endothelial cells (HUVECs)
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Endothelial cell growth medium (e.g., EGM-2)
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VEGF
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TG100572 hydrochloride
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Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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96-well clear-bottom black plates
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Luminometer
Procedure:
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Seed HUVECs in a 96-well plate and allow them to adhere overnight.
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Starve the cells in a low-serum medium for 4-6 hours.
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Treat the cells with various concentrations of TG100572 or vehicle for 1 hour.
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Stimulate the cells with VEGF (e.g., 10 ng/mL).
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Incubate for 48-72 hours.
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Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
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Measure luminescence to determine the number of viable cells.
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Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of TG100572.
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Determine the IC50 value as described in the kinase inhibition assay protocol.
Endothelial Cell Apoptosis Assay
This protocol describes the use of Annexin V and propidium (B1200493) iodide (PI) staining to detect apoptosis in endothelial cells treated with TG100572.
Materials:
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HUVECs
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Endothelial cell growth medium
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TG100572 hydrochloride
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Seed HUVECs in 6-well plates and allow them to adhere.
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Treat the cells with various concentrations of TG100572 or vehicle for 24-48 hours.
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Harvest the cells, including any floating cells in the medium.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Annexin-binding buffer.
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Add Annexin V-FITC and PI to the cell suspension.
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Incubate in the dark at room temperature for 15 minutes.
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Analyze the cells by flow cytometry within 1 hour.
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Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).
Conclusion
TG100572 hydrochloride is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key RTKs and Src family kinases. This dual inhibition effectively blocks the downstream PI3K/Akt signaling pathway, a critical mediator of angiogenesis and vascular permeability. Preclinical studies have demonstrated its anti-angiogenic efficacy and a favorable ocular pharmacokinetic profile when delivered as the prodrug TG100801. While early clinical trials in nAMD showed good tolerability, the development of TG100801 was discontinued. Nevertheless, the extensive preclinical data and the well-characterized mechanism of action of TG100572 provide a valuable foundation for the continued exploration of multi-targeted kinase inhibitors in the treatment of ocular neovascular diseases.
